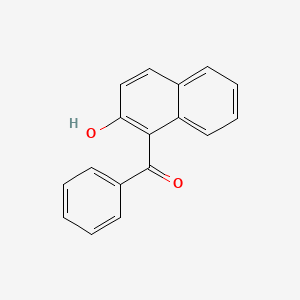
Cyclohexene, 1-hexyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexene, 1-hexyl- is an organic compound with the molecular formula C12H22 and a molecular weight of 166.3031 g/mol . . This compound is a derivative of cyclohexene, where a hexyl group is attached to the cyclohexene ring. It is a colorless liquid at room temperature and has various applications in chemical research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclohexene, 1-hexyl- can be synthesized through several methods. One common method involves the alkylation of cyclohexene with hexyl halides in the presence of a strong base . Another method is the dehydration of cyclohexanol using an acid catalyst such as phosphoric acid . The reaction conditions typically involve heating the mixture to facilitate the dehydration process .
Industrial Production Methods
In industrial settings, cyclohexene, 1-hexyl- is often produced through the partial hydrogenation of benzene . This process involves the use of a catalyst to selectively hydrogenate benzene to cyclohexene, which is then further reacted with hexyl halides to produce the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexene, 1-hexyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexanone and other oxygenated products.
Reduction: It can be reduced to form cyclohexane derivatives.
Substitution: It can undergo substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation reactions typically use chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Cyclohexanone, cyclohexanol.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated cyclohexenes.
Applications De Recherche Scientifique
Cyclohexene, 1-hexyl- has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of cyclohexene, 1-hexyl- involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymatic reactions and participate in redox reactions . The specific pathways and targets depend on the context of its use, such as in biological systems or industrial processes .
Comparaison Avec Des Composés Similaires
Cyclohexene, 1-hexyl- can be compared with other similar compounds, such as:
Cyclohexene: A simpler structure without the hexyl group.
Cyclohexane: Fully saturated version of cyclohexene.
Cyclohexanol: An alcohol derivative of cyclohexene.
Uniqueness
The presence of the hexyl group in cyclohexene, 1-hexyl- imparts unique chemical properties, such as increased hydrophobicity and altered reactivity compared to its simpler counterparts .
Propriétés
Numéro CAS |
3964-66-7 |
|---|---|
Formule moléculaire |
C12H22 |
Poids moléculaire |
166.30 g/mol |
Nom IUPAC |
1-hexylcyclohexene |
InChI |
InChI=1S/C12H22/c1-2-3-4-6-9-12-10-7-5-8-11-12/h10H,2-9,11H2,1H3 |
Clé InChI |
NEFDOOJYBCQHHV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


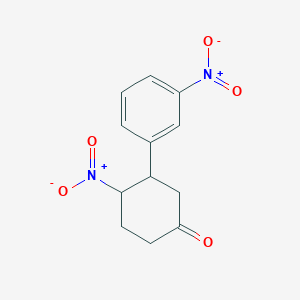
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B14169824.png)
![2,3-Dimethylpyrazino[2,3-d]pyridazine-5,8-diamine](/img/structure/B14169832.png)
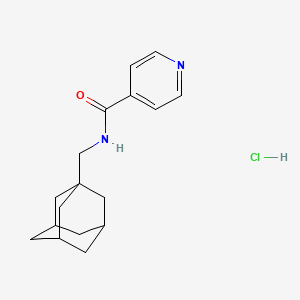
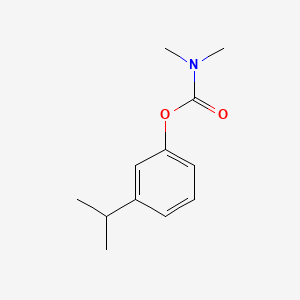
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-cyano-2-(trimethylstannyl)-, 1,1-dimethylethyl ester](/img/structure/B14169841.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-cyclopropyl-5-nitro-1-(phenylsulfonyl)-](/img/structure/B14169843.png)

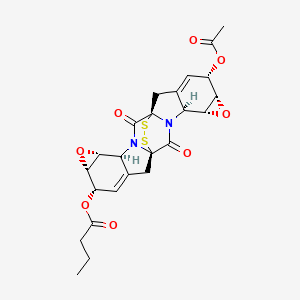

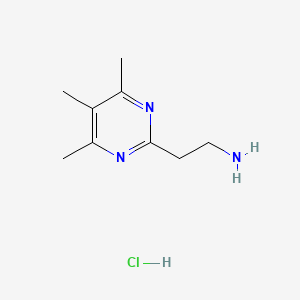
![1-(3,4-Dichlorophenyl)-3-(2-methylpropyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14169872.png)
![3-[4-(benzylsulfamoyl)phenyl]-N-(2,4-difluorophenyl)propanamide](/img/structure/B14169873.png)
